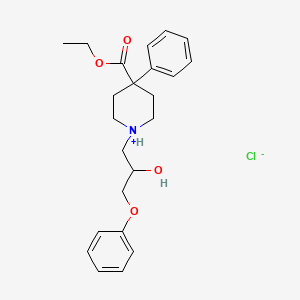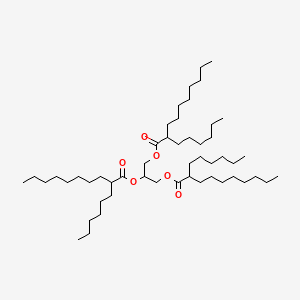![molecular formula C16H22N2O4 B13775212 (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13775212.png)
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-alpha-t-Butoxycarbonyl-®-alpha-(3-Pyridylmethyl)-proline is a synthetic organic compound that belongs to the class of proline derivatives. Proline derivatives are widely used in organic synthesis and medicinal chemistry due to their unique structural and functional properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-t-Butoxycarbonyl-®-alpha-(3-Pyridylmethyl)-proline typically involves the protection of the proline amino group with a t-butoxycarbonyl (Boc) group, followed by the introduction of the 3-pyridylmethyl group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and purification systems. The process would be optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反应分析
Types of Reactions
N-alpha-t-Butoxycarbonyl-®-alpha-(3-Pyridylmethyl)-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the pyridyl group.
Reduction: Reduction reactions can modify the pyridyl group or the proline ring.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like trifluoroacetic acid for Boc deprotection. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxide derivatives, while reduction could produce various reduced forms of the pyridyl group.
科学研究应用
N-alpha-t-Butoxycarbonyl-®-alpha-(3-Pyridylmethyl)-proline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-alpha-t-Butoxycarbonyl-®-alpha-(3-Pyridylmethyl)-proline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can influence various biochemical pathways.
相似化合物的比较
Similar Compounds
- N-alpha-t-Butoxycarbonyl-®-alpha-(2-Pyridylmethyl)-proline
- N-alpha-t-Butoxycarbonyl-®-alpha-(4-Pyridylmethyl)-proline
- N-alpha-t-Butoxycarbonyl-®-alpha-(3-Quinolinylmethyl)-proline
Uniqueness
N-alpha-t-Butoxycarbonyl-®-alpha-(3-Pyridylmethyl)-proline is unique due to its specific substitution pattern on the pyridyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
属性
分子式 |
C16H22N2O4 |
|---|---|
分子量 |
306.36 g/mol |
IUPAC 名称 |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H22N2O4/c1-15(2,3)22-14(21)18-9-5-7-16(18,13(19)20)10-12-6-4-8-17-11-12/h4,6,8,11H,5,7,9-10H2,1-3H3,(H,19,20)/t16-/m1/s1 |
InChI 键 |
BGCFJQXFQOROLS-MRXNPFEDSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CN=CC=C2)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CN=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[3,5-bis(2-aminophenyl)phenyl]aniline](/img/structure/B13775164.png)


![N,N''-(Methylene-p-phenylene)-bis-[N'-(2-hydroxyethyl)]urea](/img/structure/B13775171.png)


![3-Benzyl[1,1'-biphenyl]-2-ol](/img/structure/B13775187.png)


